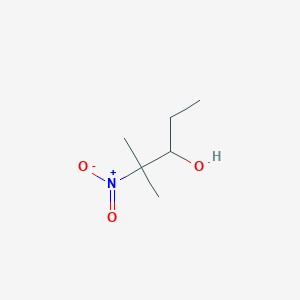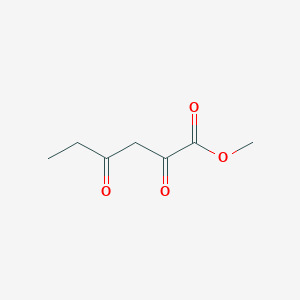![molecular formula C21H20N2O5 B3049487 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 208665-44-5](/img/structure/B3049487.png)
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
Compounds with a structure similar to the one you provided often belong to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups. A benzyloxycarbonyl (Cbz) group, for example, is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Molecular Structure Analysis
The molecular structure of similar compounds often includes a five-membered aromatic ring structure, such as an oxazole . The benzyloxycarbonyl group is a common feature in these molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include aminomethylation . This process is a key step in the asymmetric synthesis of β2-amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the molecular weight of a similar compound, Nα-[(2S)-2-{[(S)-(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide, is 694.7557 g/mol .Applications De Recherche Scientifique
1. Heterocyclic Synthesis and Structural Characterization
The compound has been used in the synthesis of various heterocyclic compounds. For example, its derivatives have been synthesized and characterized, with a focus on confirming structures through spectroscopic properties and crystalline conjugates preparation (Benoiton, Hudecz, & Chen, 2009). Additionally, the synthesis and transformations of derivatives involving oxazole-4-carboxylic acids have been studied, emphasizing the creation of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
2. Applications in Peptide Synthesis
The compound and its related structures play a crucial role in peptide synthesis. One study detailed the first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids, highlighting its significance in peptide bonding and structure determination (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).
3. Synthesis of Novel Compounds and Macrocycles
Research has also focused on the synthesis of novel compounds using this oxazole derivative. For example, the synthesis of new polymer structures and thermotropic polyesters has been explored, showcasing the utility of this compound in creating advanced materials (Kricheldorf & Thomsen, 1992). Additionally, the compound has been used in the construction of macrocyclic structures, exploring its potential in creating complex chemical architectures (Merzhyievskyi, Shablykin, Shablykina, Shevchenko, & Brovarets, 2020).
4. Photophysical and Fluorescent Properties
The compound's derivatives have been studied for their photophysical properties, including the synthesis of fluorescent compounds with potential applications in imaging and material sciences (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).
5. Applications in Medicinal Chemistry
While explicitly excluding drug use and dosage information, it's notable that the compound's derivatives have been explored in medicinal chemistry for various purposes, such as the synthesis of inhibitors and evaluation of their effects on biological processes (Piper, Montgomery, Sirotnak, & Chello, 1982).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact withStromelysin-3 , a human protein . Stromelysin-3 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Propriétés
IUPAC Name |
5-methyl-2-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKMLGAXBFCUTK-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121491 | |
| Record name | 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid | |
CAS RN |
208665-44-5 | |
| Record name | 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208665-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)


![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)







